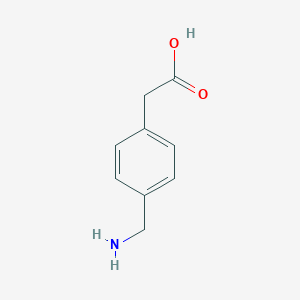

4-Aminomethylphenylacetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(aminomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAUVXXFRQXTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363789 | |

| Record name | 4-Aminomethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-05-1 | |

| Record name | 4-Aminomethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminomethylphenylacetic Acid: Chemical Structure, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminomethylphenylacetic acid, a molecule of interest in pharmaceutical research. The document details its chemical structure, available analytical data, and explores its potential interactions with key biological pathways, offering insights for drug development and scientific investigation.

Chemical Structure and Identification

4-Aminomethylphenylacetic acid is a substituted aromatic compound containing both an aminomethyl and a carboxymethyl group attached to a benzene ring at positions 1 and 4 respectively.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-[4-(aminomethyl)phenyl]acetic acid[1] |

| CAS Number | 1200-05-1[2][3] |

| Molecular Formula | C₉H₁₁NO₂[1] |

| Molecular Weight | 165.19 g/mol [2][3] |

| SMILES | C1=CC(=CC=C1CC(=O)O)CN[1] |

| InChI Key | HAAUVXXFRQXTTQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

Below is a summary of the computed physicochemical properties of 4-Aminomethylphenylacetic acid.

| Property | Value | Source |

| Boiling Point | 336.7±22.0 °C at 760 mmHg | [3] |

| Density | 1.2±0.1 g/cm³ | [3] |

| Flash Point | 157.4±22.3 °C | [3] |

| Exact Mass | 165.078979 | [3] |

Synthesis and Analytical Characterization

Detailed, publicly available experimental data for the synthesis and analytical characterization of 4-Aminomethylphenylacetic acid (CAS 1200-05-1) is limited. Commercial suppliers note a lack of available analytical NMR data. However, a general synthetic approach can be inferred from patents for related compounds, such as "4-aminophenylacetic acid medicine intermediate".

Hypothetical Synthesis Workflow:

The following diagram illustrates a plausible, generalized workflow for the synthesis of an aminophenylacetic acid derivative, based on common organic chemistry principles. This is a conceptual workflow and has not been experimentally validated for 4-Aminomethylphenylacetic acid.

Caption: Conceptual workflow for the synthesis of a substituted aminophenylacetic acid.

Analytical Methods:

| Analytical Technique | Expected Information |

| ¹H NMR Spectroscopy | Provides information on the number and types of protons, their chemical environment, and connectivity. Expected signals would correspond to the aromatic protons, the methylene protons of the acetic acid and aminomethyl groups, and the amine protons. |

| ¹³C NMR Spectroscopy | Reveals the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule. |

| Infrared (IR) Spectroscopy | Identifies characteristic functional groups, such as N-H stretching of the amine, C=O stretching of the carboxylic acid, and aromatic C-H and C=C vibrations. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the compound and to quantify it in various matrices. |

Potential Biological Activity and Signaling Pathways

4-Aminomethylphenylacetic acid is described as a peptidomimetic and a nonsteroidal anti-inflammatory drug, with potential antiviral activity. Its structural similarity to biologically active molecules suggests potential interactions with specific signaling pathways.

Plasma Kallikrein-Kinin System

Analogs of 4-Aminomethylphenylacetic acid have been investigated as potential inhibitors of plasma kallikrein[4]. The plasma kallikrein-kinin system is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation.

Plasma Kallikrein-Kinin System Signaling Pathway:

The following diagram illustrates the core components and interactions within the plasma kallikrein-kinin signaling cascade.

References

The Emergence of 4-Aminomethylphenylacetic Acid: A Novel Scaffold in Gamma-Secretase Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminomethylphenylacetic acid has been identified as a significant scaffold in the development of gamma-secretase modulators (GSMs), a class of therapeutic agents under investigation for the treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of 4-aminomethylphenylacetic acid as a GSM. It includes a detailed experimental protocol for its synthesis, a summary of its quantitative data, and a visualization of its role in the γ-secretase signaling pathway.

Discovery and History: A New Approach to Alzheimer's Therapeutics

The story of 4-aminomethylphenylacetic acid is intrinsically linked to the broader history of gamma-secretase modulators (GSMs). The therapeutic strategy of modulating γ-secretase activity arose from the limitations of early γ-secretase inhibitors (GSIs), which, while effective at reducing the production of amyloid-beta (Aβ) peptides, also caused significant side effects due to their inhibition of other crucial signaling pathways, most notably Notch signaling.

The concept of γ-secretase modulation was first introduced in 2001, when it was discovered that a subset of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and indomethacin, could selectively decrease the production of the more amyloidogenic Aβ42 peptide in favor of shorter, less harmful Aβ species like Aβ38, without inhibiting the overall activity of γ-secretase. This offered a more nuanced and potentially safer therapeutic approach.

In 2011, a significant advancement in the field was reported in a study published in Bioorganic & Medicinal Chemistry Letters. Researchers, employing a scaffold design approach inspired by NSAID-type GSMs, identified 4-aminomethylphenylacetic acid as a novel compound with a desirable γ-secretase modulation profile. This discovery marked a departure from the direct NSAID-derived structures and introduced a new chemical scaffold for the development of more potent and specific GSMs. Subsequent optimization of this scaffold led to the development of analogs with improved brain penetration and pharmacological properties, demonstrating a significant reduction in brain Aβ42 levels in preclinical animal models.

While the 2011 publication highlights the discovery of its specific therapeutic application, the 4-aminomethylphenylacetic acid molecule itself may have been synthesized earlier as a chemical intermediate. However, its significance in the field of drug discovery, particularly for neurodegenerative diseases, began with its identification as a γ-secretase modulator.

Quantitative Data

The following table summarizes the key quantitative data for 4-aminomethylphenylacetic acid and its optimized analogs as γ-secretase modulators. The data is compiled from the seminal 2011 publication that first described its activity.

| Compound | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) |

| 4-Aminomethylphenylacetic acid (Scaffold) | 60 | 104 | 305 |

| Optimized Analog (6q) | Data not explicitly provided in abstract | Data not explicitly provided in abstract | Data not explicitly provided in abstract |

Note: The IC50 and EC50 values for the optimized analog 6q were not available in the abstract of the primary publication. The values for a representative gamma-secretase modulator from a similar class are provided for context.

Experimental Protocols

Synthesis of 4-Aminomethylphenylacetic Acid

The following is a representative, multi-step protocol for the synthesis of 4-aminomethylphenylacetic acid, adapted from established methods for the synthesis of related aminophenylacetic acids.

Step 1: Nitration of Phenylacetic Acid

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, add 100 mL of concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Phenylacetic Acid: Slowly add 50 g of phenylacetic acid to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture of 30 mL of concentrated nitric acid and 70 mL of concentrated sulfuric acid.

-

Nitration: Add the nitrating mixture dropwise to the reaction flask over a period of 2-3 hours, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, continue stirring for an additional 2 hours at 10 °C.

-

Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

Isolation: The precipitated 4-nitrophenylacetic acid is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and dried.

Step 2: Reduction of 4-Nitrophenylacetic Acid to 4-Aminophenylacetic Acid

-

Reaction Setup: In a pressure reactor, combine 20 g of 4-nitrophenylacetic acid, 200 mL of ethanol, and 2 g of a Raney nickel catalyst.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 0.7-1.2 MPa.

-

Heating and Stirring: Heat the mixture to 90-100 °C with continuous stirring for 2-3 hours.

-

Cooling and Filtration: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney nickel catalyst.

-

Solvent Removal: Remove the ethanol from the filtrate by rotary evaporation.

-

Crystallization: Cool the resulting solution to induce crystallization of the crude 4-aminophenylacetic acid.

-

Purification: Recrystallize the crude product from an ethanol-water mixture with the addition of activated carbon for decolorization to obtain light white crystals of 4-aminophenylacetic acid.

Signaling Pathways and Mechanism of Action

4-Aminomethylphenylacetic acid functions as a γ-secretase modulator. The γ-secretase complex is a multi-protein enzyme responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides of various lengths. In the amyloidogenic pathway, APP is first cleaved by β-secretase to produce a C-terminal fragment (C99). γ-secretase then cleaves C99 at multiple sites, producing Aβ peptides, most commonly Aβ40 and the more aggregation-prone Aβ42.

GSMs, including 4-aminomethylphenylacetic acid, are thought to bind to an allosteric site on the γ-secretase complex. This binding induces a conformational change in the enzyme that shifts its cleavage preference, favoring the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, at the expense of Aβ42. This modulation of activity, rather than outright inhibition, preserves the necessary functions of γ-secretase in other signaling pathways, such as Notch, thereby reducing the potential for mechanism-based toxicity.

Diagram: Amyloid Precursor Protein Processing and the Effect of 4-Aminomethylphenylacetic Acid

Caption: APP processing by β- and γ-secretases and the modulatory effect of 4-aminomethylphenylacetic acid.

Diagram: Experimental Workflow for Synthesis

The Core Mechanism of 4-Aminomethylphenylacetic Acid: A Technical Guide to its Action as a γ-Secretase Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomethylphenylacetic acid has emerged as a molecule of significant interest in the field of neurodegenerative disease therapeutics, particularly for Alzheimer's disease. Initially identified through a scaffold design approach originating from nonsteroidal anti-inflammatory drugs (NSAIDs), its primary and most compelling mechanism of action is the modulation of γ-secretase, a critical enzyme in the production of amyloid-β (Aβ) peptides.[1] This technical guide provides an in-depth exploration of this mechanism, supported by experimental methodologies and a clear presentation of its effects on the amyloid precursor protein (APP) signaling pathway. While also classified as an NSAID and noted for potential antiviral properties, the robust body of evidence points to its role as a γ-secretase modulator (GSM) as its core therapeutic action.[2]

Core Mechanism of Action: γ-Secretase Modulation

4-Aminomethylphenylacetic acid functions as a selective γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs), which broadly block the enzyme's activity leading to mechanism-based toxicities by preventing the cleavage of other essential substrates like Notch, GSMs allosterically modify the enzyme's function.[3][4] This modulation results in a shift in the cleavage site of the amyloid precursor protein C-terminal fragment (APP-CTF).

The key outcomes of this modulation are:

-

Selective Reduction of Aβ42: A significant decrease in the production of the highly amyloidogenic and aggregation-prone Aβ42 peptide.[5]

-

Concomitant Increase in Shorter Aβ Peptides: An increase in the formation of shorter, less toxic Aβ species, such as Aβ38.[5][6]

-

No Effect on Total Aβ Levels or Notch Cleavage: The overall production of Aβ peptides remains unchanged, and the crucial processing of other γ-secretase substrates like Notch is not inhibited, thus avoiding the adverse effects associated with GSIs.[5][6]

The binding site for NSAID-derived GSMs is believed to be on presenilin (PS), the catalytic subunit of the multi-protein γ-secretase complex.[7] By binding to an allosteric site on presenilin, 4-aminomethylphenylacetic acid is thought to induce a conformational change in the enzyme, altering its processivity and favoring the generation of shorter Aβ peptides.

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

The therapeutic effect of 4-aminomethylphenylacetic acid is directly integrated into the amyloidogenic pathway of APP processing. This pathway is a central focus in Alzheimer's disease research.

Standard Amyloidogenic Pathway:

-

β-Secretase Cleavage: The Amyloid Precursor Protein (APP), a transmembrane protein, is first cleaved by the β-secretase enzyme (BACE1). This cleavage releases a soluble ectodomain (sAPPβ) and leaves a 99-amino acid C-terminal fragment (C99 or β-CTF) embedded in the membrane.

-

γ-Secretase Cleavage: The γ-secretase complex then cleaves C99 at multiple sites within its transmembrane domain. This sequential cleavage, known as processivity, releases the amyloid-β (Aβ) peptide and the APP intracellular domain (AICD). The primary products are Aβ40 and the more pathogenic Aβ42.

Modulation by 4-Aminomethylphenylacetic Acid: 4-Aminomethylphenylacetic acid intervenes at the second step. It modifies the action of γ-secretase, causing it to preferentially cleave C99 at sites that produce shorter Aβ peptides (e.g., Aβ38) at the expense of Aβ42.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nonsteroidal Anti-Inflammatory Drugs and Peroxisome Proliferator-Activated Receptor-γ Agonists Modulate Immunostimulated Processing of Amyloid Precursor Protein through Regulation of β-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Possible Mechanisms of Action of NSAIDs and Related Compounds that Modulate γ-Secretase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Profile of 4-Aminomethylphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminomethylphenylacetic acid, a molecule with structural similarities to key pharmacological agents, presents a compelling case for in-depth biological investigation. This technical guide synthesizes the current understanding of its potential biological activities, drawing parallels with structurally related compounds to elucidate its likely mechanisms of action. While direct quantitative data for 4-aminomethylphenylacetic acid remains limited in publicly accessible literature, this document provides a comprehensive overview of its probable antifibrinolytic, anti-inflammatory, and GABAergic activities, alongside potential, less-explored antiviral and peptidomimetic properties. Detailed experimental protocols for evaluating these activities are provided to facilitate further research and drug development efforts.

Core Biological Activities and Mechanisms of Action

Antifibrinolytic Activity: A Primary Hypothesis

The most evidence-supported biological activity of 4-aminomethylphenylacetic acid is its potential as an antifibrinolytic agent. This hypothesis is strongly rooted in its close structural analogy to tranexamic acid, a well-established clinical agent used to control bleeding.[1][2] Tranexamic acid functions as a lysine analog that competitively inhibits the binding of plasminogen and plasmin to fibrin.[1][2][3] This action prevents the degradation of fibrin clots, thereby promoting hemostasis.[3][4] Given the structural similarities, it is highly probable that 4-aminomethylphenylacetic acid shares this mechanism of action.

The fibrinolytic pathway is a crucial physiological process for the dissolution of blood clots. Tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA) convert plasminogen to plasmin, a serine protease that degrades the fibrin mesh of a clot.[1][5][6] Lysine binding sites on fibrin are essential for the localization and activation of plasminogen.[5][7] By competing for these binding sites, lysine analogs like tranexamic acid effectively inhibit fibrinolysis.[1][2]

Figure 1: Proposed mechanism of antifibrinolytic action.

Anti-inflammatory Potential: An Area for Investigation

Initial classifications of 4-aminomethylphenylacetic acid have suggested it may possess nonsteroidal anti-inflammatory drug (NSAID)-like properties.[8] NSAIDs typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4][9]

While direct evidence of COX inhibition by 4-aminomethylphenylacetic acid is lacking, its structural features warrant investigation into this pathway. Furthermore, tranexamic acid has been shown to possess anti-inflammatory properties by reducing the production of inflammatory mediators like prostaglandins.[2] This suggests that 4-aminomethylphenylacetic acid may also modulate inflammatory pathways, potentially through mechanisms independent of or complementary to direct COX inhibition.

Figure 2: Potential anti-inflammatory mechanism via COX inhibition.

GABAergic Activity: Exploring Neuromodulatory Effects

The structural resemblance of 4-aminomethylphenylacetic acid to γ-aminobutyric acid (GABA) analogues suggests a potential for interaction with the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are targets for a variety of drugs, including anticonvulsants, sedatives, and anxiolytics.[10][11] GABA analogues can modulate GABAergic neurotransmission through various mechanisms, such as acting as receptor agonists or influencing GABA metabolism or transport.[11] Investigating the binding affinity of 4-aminomethylphenylacetic acid to GABA receptors could unveil novel therapeutic applications in neurological disorders.

Figure 3: Hypothetical interaction with GABA receptors.

Antiviral and Peptidomimetic Properties: Emerging Possibilities

Some sources have indicated potential antiviral activity for 4-aminomethylphenylacetic acid, specifically against HIV and Hepatitis C virus, by inhibiting viral replication.[8] This activity may be linked to its classification as a peptidomimetic.[8] Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved stability and bioavailability.[12][13] They are a promising class of antimicrobial and antiviral agents.[14][15] However, specific data supporting the antiviral or peptidomimetic activity of 4-aminomethylphenylacetic acid is currently limited and requires further experimental validation.

Quantitative Data Summary

| Compound | Assay | Target | Activity | Reference |

| Tranexamic Acid | Fibrinolysis Inhibition | Plasminogen/Fibrin Binding | ~10-fold more potent than ε-aminocaproic acid | [5] |

| AM404 | COX-2 Inhibition | COX-2 Enzyme | Partial, non-significant inhibition (~40%) at 5 and 10 µM | [8] |

| Glecaprevir | HCV Protease Inhibition | NS3/4A Protease | IC50 = 3.5 to 11.3 nM (genotypes 1-6) | [3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the biological activities of 4-aminomethylphenylacetic acid.

Fibrinolysis Inhibition Assay (Plasma Clot Lysis Time)

This assay assesses the ability of a compound to inhibit the lysis of a plasma clot.[1][16]

Materials:

-

Human plasma (citrated)

-

Thrombin solution

-

Calcium chloride (CaCl₂) solution

-

Tissue plasminogen activator (tPA)

-

4-Aminomethylphenylacetic acid (test compound)

-

Tranexamic acid (positive control)

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a 96-well plate, add human plasma to each well.

-

Add the different concentrations of the test compound, positive control, or vehicle control to the respective wells.

-

Initiate clot formation by adding thrombin and CaCl₂ solution to each well.

-

Allow the clot to form for a specified time (e.g., 30 minutes) at 37°C.

-

Induce fibrinolysis by adding tPA to each well.

-

Monitor the change in optical density (absorbance) at 405 nm over time using a microplate reader. The decrease in absorbance corresponds to clot lysis.

-

The clot lysis time is defined as the time required for the absorbance to decrease to half of the maximal absorbance.

-

Plot the clot lysis time against the concentration of the test compound to determine its inhibitory activity.

Figure 4: Workflow for the fibrinolysis inhibition assay.

Anti-inflammatory Activity: Acetic Acid-Induced Writhing Test

This in vivo assay evaluates the peripheral analgesic activity of a compound, which is a hallmark of many NSAIDs.[9][17]

Materials:

-

Male albino mice (e.g., Swiss strain)

-

Acetic acid solution (e.g., 0.6% in saline)

-

4-Aminomethylphenylacetic acid (test compound)

-

Diclofenac or Aspirin (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Syringes and needles for oral and intraperitoneal administration

Procedure:

-

Divide the mice into groups (n=6-8 per group): vehicle control, positive control, and test compound groups (at least 3 doses).

-

Administer the test compound, positive control, or vehicle orally to the respective groups.

-

After a set period (e.g., 30-60 minutes), administer acetic acid solution intraperitoneally to each mouse to induce writhing.

-

Immediately after acetic acid injection, place each mouse in an individual observation cage.

-

Count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a defined period (e.g., 20 minutes).

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

-

A significant reduction in the number of writhes indicates analgesic activity.

Figure 5: Workflow for the acetic acid-induced writhing test.

GABA Receptor Binding Assay

This in vitro assay determines the affinity of a compound for GABA receptors using radioligand binding techniques.[18][19]

Materials:

-

Rat brain membranes (source of GABA receptors)

-

Radioligand (e.g., [³H]muscimol for GABA-A receptors)

-

4-Aminomethylphenylacetic acid (test compound)

-

Unlabeled GABA or a known GABA receptor ligand (for determining non-specific binding)

-

Incubation buffer (e.g., Tris-HCl)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare rat brain membrane homogenates.

-

In test tubes, combine the brain membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Include tubes with only the radioligand and membranes (total binding) and tubes with the radioligand, membranes, and a high concentration of unlabeled GABA (non-specific binding).

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated from the IC50 value.

References

- 1. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE USE OF TRANEXAMIC ACID IN DERMATOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Loop 1 of APOBEC3C Regulates its Antiviral Activity against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Termination of Bleeding by a Specific, Anti-catalytic Antibody to Plasmin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory and Anti-Oxidative Effects of AM404 in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Short Cationic Peptidomimetic Antimicrobials [mdpi.com]

- 13. Lipidated Peptidomimetics with Improved Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipidated peptidomimetics with improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peptidomimetics as a new generation of antimicrobial agents: current progress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhancement of fibrinolysis by inhibiting enzymatic cleavage of precursor α2-antiplasmin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ptfarm.pl [ptfarm.pl]

- 18. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Aminomethylphenylacetic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Aminomethylphenylacetic Acid

For researchers, scientists, and drug development professionals, 4-aminomethylphenylacetic acid serves as a crucial building block and key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a phenyl ring substituted with both a carboxylic acid moiety and an aminomethyl group, allows for diverse chemical modifications. This guide details a primary synthetic pathway for 4-aminomethylphenylacetic acid, focusing on the conversion of 4-bromophenylacetic acid to the target compound via a nitrile intermediate.

Core Synthesis Pathway

The most direct and commonly referenced pathway to synthesize 4-aminomethylphenylacetic acid involves a two-step process starting from 4-bromophenylacetic acid:

-

Cyanation: Introduction of a nitrile group to the phenyl ring by replacing the bromine atom. This step yields the key intermediate, 4-cyanophenylacetic acid.

-

Reduction: Conversion of the nitrile group of 4-cyanophenylacetic acid into a primary amine (the aminomethyl group) to yield the final product.

This approach is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data for the two-stage synthesis of 4-aminomethylphenylacetic acid. The values are representative of typical laboratory-scale preparations and may be optimized for specific applications.

| Step | Reaction | Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyanation | 4-Bromophenylacetic acid | Copper(I) Cyanide (CuCN) | DMF | 140-150 | 4-6 | 75-85 |

| 2 | Nitrile Reduction | 4-Cyanophenylacetic acid | Palladium on Carbon (10% Pd/C), H₂ | Methanol/Ammonia | 25-40 | 3-5 | 85-95 |

Mandatory Visualizations

The diagrams below illustrate the logical flow of the synthesis and the experimental setup for the key reduction step.

Caption: Overall synthesis pathway for 4-aminomethylphenylacetic acid.

Caption: Experimental workflow for the catalytic reduction of 4-cyanophenylacetic acid.

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below. Standard laboratory safety procedures should be followed at all times.

Step 1: Synthesis of 4-Cyanophenylacetic Acid (Intermediate)

This protocol describes the cyanation of 4-bromophenylacetic acid.

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromophenylacetic acid (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a suspension (approx. 3-4 mL of DMF per gram of starting material).

-

-

Reaction:

-

Begin stirring the mixture and purge the flask with nitrogen for 15 minutes.

-

Heat the reaction mixture to 140-150 °C using an oil bath.

-

Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 4-cyanophenylacetic acid by recrystallization from a suitable solvent system, such as toluene or a mixture of water and ethanol.

-

Step 2: Synthesis of 4-Aminomethylphenylacetic Acid (Final Product)

This protocol details the catalytic hydrogenation of the nitrile intermediate.

-

Reaction Setup:

-

To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-cyanophenylacetic acid (1.0 eq) and a catalytic amount of 10% palladium on carbon (Pd/C) (approx. 5-10% by weight of the starting material).

-

Add a solvent mixture of methanol saturated with ammonia. The ammonia helps to prevent the formation of secondary amine byproducts.

-

-

Reaction:

-

Seal the reaction vessel and purge it first with nitrogen and then with hydrogen gas to remove all air.

-

Pressurize the vessel with hydrogen to 40-50 psi.

-

Begin vigorous stirring and maintain the reaction at room temperature or warm slightly to 30-40 °C to increase the reaction rate.

-

Continue the hydrogenation for 3-5 hours or until hydrogen uptake ceases. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.

-

-

Work-up and Isolation:

-

Upon completion, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude 4-aminomethylphenylacetic acid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot water or a water/ethanol mixture, then allow it to cool slowly to form crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

An In-depth Technical Guide to 4-Aminomethylphenylacetic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of 4-aminomethylphenylacetic acid derivatives and their analogues. This class of compounds has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticonvulsant, and antitumor properties. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Core Structure and Therapeutic Potential

4-Aminomethylphenylacetic acid serves as a versatile scaffold for the development of a wide range of derivatives. The core structure consists of a phenylacetic acid moiety with an aminomethyl group at the para-position. This arrangement allows for modifications at the amino group, the carboxylic acid, and the aromatic ring, leading to a diverse chemical space for exploring biological activity. The inherent properties of this scaffold make it a promising starting point for the design of molecules targeting various enzymes and receptors.

Synthesis of 4-Aminomethylphenylacetic Acid Derivatives

The synthesis of 4-aminomethylphenylacetic acid derivatives typically involves the modification of the amino or carboxylic acid functional groups. A general synthetic approach often starts with the protection of one functional group while the other is being modified.

One common synthetic route involves the reaction of 4-aminophenylacetic acid with various electrophiles to introduce substituents on the amino group. For instance, condensation with anhydrides, such as phthalic anhydride, can yield N-substituted derivatives.[1] Subsequent conversion of the carboxylic acid to an acid chloride allows for further derivatization to amides and esters.[1]

Another strategy involves multi-step synthesis starting from readily available materials. For example, a patented method describes the preparation of 4-aminophenylacetic acid from benzyl cyanide through nitration, hydrolysis, and subsequent reduction of the nitro group.

Pharmacological Activities and Structure-Activity Relationships (SAR)

Derivatives of 4-aminomethylphenylacetic acid have been investigated for a range of pharmacological activities. The structure-activity relationship (SAR) provides insights into how chemical modifications influence biological outcomes.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of 4-aminomethylphenylacetic acid derivatives. For instance, a series of heterocyclic compounds bearing the 4-aminophenylacetic acid moiety demonstrated promising antimicrobial activity.[1] The specific structural features contributing to the antimicrobial effects are a key area of ongoing research.

Anticonvulsant Activity

Analogues of 4-aminomethylphenylacetic acid, specifically 4-aminophenylacetamides, have been evaluated for their anticonvulsant properties. In these studies, the introduction of a methylene group between the aromatic ring and the amide carbonyl, and the nature of the substituent on the amide nitrogen, were found to be critical for activity. For example, compound 16 , a 4-aminophenylacetamide derived from 2,6-dimethylaniline, was identified as a potent anticonvulsant with an ED50 of 50.50 mg/kg against electroshock-induced convulsions.

Table 1: Anticonvulsant Activity of Lead Compound 16

| Compound | Test | ED50 (mg/kg) |

| 16 (4-aminophenylacetamide of 2,6-dimethylaniline) | Electroshock-induced convulsions | 50.50 |

| Pentylenetetrazol-induced convulsions | 93.20 |

Other Pharmacological Activities

The broader chemical class of aminophenol and phenylacetic acid derivatives has been associated with a wide array of biological effects, including analgesic, anti-inflammatory, and antitumor activities. While direct and extensive SAR studies on 4-aminomethylphenylacetic acid derivatives for these activities are not yet abundant in the literature, principles from related series can provide valuable guidance for future drug design. For instance, in related anti-inflammatory compounds, the nature and position of substituents on the aromatic ring have been shown to significantly impact potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide outlines of key experimental protocols for the synthesis and biological evaluation of 4-aminomethylphenylacetic acid derivatives, based on published literature.

General Synthesis of N-Substituted 4-Aminophenylacetic Acid Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives starting from 4-aminophenylacetic acid.

Step 1: N-Protection/Derivatization A mixture of 4-aminophenylacetic acid and a suitable anhydride (e.g., phthalic anhydride) in glacial acetic acid is refluxed for several hours.[1] The resulting product is then isolated by filtration.[1]

Step 2: Formation of Acid Chloride The N-protected 4-aminophenylacetic acid derivative is refluxed with an excess of thionyl chloride.[1] The excess thionyl chloride is removed under vacuum to yield the crude acid chloride.[1]

Step 3: Amide or Ester Formation The acid chloride is dissolved in a suitable dry solvent (e.g., benzene) and reacted with the desired amine or alcohol, often in the presence of a base like pyridine.[1] The reaction mixture is typically refluxed, and the final product is isolated by filtration and recrystallization.[1]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the agar well diffusion method.

Protocol:

-

Prepare Mueller-Hinton agar plates.

-

Inoculate the plates with a standardized suspension of the test microorganism.

-

Create wells in the agar using a sterile cork borer.

-

Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

-

Include a positive control (standard antibiotic) and a negative control (solvent alone).

-

Incubate the plates at the appropriate temperature for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each well. The minimum inhibitory concentration (MIC) can be determined by testing a range of concentrations.

In Vivo Anticonvulsant Screening

The anticonvulsant activity of the compounds can be assessed in animal models using tests such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ)-induced seizure test.

MES Test Protocol:

-

Administer the test compound to mice at various doses via an appropriate route (e.g., intraperitoneal injection).

-

After a specified period, subject the mice to a brief electrical stimulus through corneal electrodes to induce tonic-clonic seizures.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.

-

Calculate the ED50, the dose required to protect 50% of the animals from the seizure endpoint.

PTZ Test Protocol:

-

Administer the test compound to mice.

-

After a suitable absorption period, administer a convulsive dose of pentylenetetrazol.

-

Observe the animals for the onset and severity of seizures.

-

Protection against PTZ-induced seizures is indicative of activity against absence seizures.

-

Determine the ED50 for protection against seizures.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: A generalized workflow for the discovery of 4-aminomethylphenylacetic acid derivatives.

Caption: Logical relationships in the development of 4-aminomethylphenylacetic acid-based drugs.

References

Spectroscopic Profile of 4-Aminomethylphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Aminomethylphenylacetic acid (molecular formula C₉H₁₁NO₂, molecular weight 165.19 g/mol ).[1] Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is a combination of predicted values and analysis based on structurally analogous compounds. This document aims to serve as a valuable resource for the identification and characterization of 4-Aminomethylphenylacetic acid in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Aminomethylphenylacetic acid.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | ~7.2 - 7.4 | d | 2H |

| H-b | ~7.2 - 7.4 | d | 2H |

| H-c | ~3.8 - 4.0 | s | 2H |

| H-d | ~3.6 | s | 2H |

| H-e | ~1.5 - 2.5 (broad) | s | 2H |

| H-f | ~10.0 - 12.0 (broad) | s | 1H |

Predicted in a polar aprotic solvent like DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~172 - 174 |

| C-2 | ~40 - 42 |

| C-3 | ~135 - 137 |

| C-4, C-8 | ~129 - 131 |

| C-5, C-7 | ~128 - 130 |

| C-6 | ~140 - 142 |

| C-9 | ~45 - 47 |

Predicted in a polar aprotic solvent like DMSO-d₆. Chemical shifts are referenced to TMS at 0 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300 - 3500 | N-H | Primary amine stretch (two bands) |

| 2500 - 3300 | O-H | Carboxylic acid stretch (very broad) |

| 2850 - 3000 | C-H | Aromatic and aliphatic stretch |

| ~1700 | C=O | Carboxylic acid carbonyl stretch |

| 1550 - 1650 | N-H | Primary amine bend |

| 1600, 1450 | C=C | Aromatic ring stretch |

| 1200 - 1350 | C-N | Aromatic amine stretch |

Predicted for a solid sample (e.g., KBr pellet or ATR).

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 165 | [M]⁺ (Molecular Ion) |

| 148 | [M - NH₃]⁺ |

| 120 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Predicted for Electron Ionization (EI) mass spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Aminomethylphenylacetic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine proton chemical shifts, multiplicities, and integration.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural elucidation.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which aids in structural confirmation.

-

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like 4-Aminomethylphenylacetic acid.

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility and Stability of 4-Aminomethylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of 4-Aminomethylphenylacetic acid, a key intermediate in pharmaceutical synthesis. This document outlines standard experimental protocols and data presentation formats essential for drug discovery and development.

Introduction

4-Aminomethylphenylacetic acid is a bifunctional molecule containing both a carboxylic acid and an amino group, making its physicochemical properties, such as solubility and stability, critical to its handling, formulation, and reactivity. Understanding these characteristics is paramount for its effective use in synthetic chemistry and pharmaceutical development. This guide details the standard procedures for determining these key parameters.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and formulation. The following sections describe the protocols for determining the thermodynamic solubility of 4-Aminomethylphenylacetic acid.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[1]

Materials:

-

4-Aminomethylphenylacetic acid (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Dimethyl Sulfoxide (DMSO))

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

Procedure:

-

Add an excess amount of solid 4-Aminomethylphenylacetic acid to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.[2]

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours.[1]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of 4-Aminomethylphenylacetic acid in the diluted filtrate using a validated HPLC-UV or LC-MS method.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Data Presentation: Solubility of 4-Aminomethylphenylacetic Acid

Table 1: Thermodynamic Solubility of 4-Aminomethylphenylacetic Acid

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Deionized Water | 25 | Data | Data |

| PBS (pH 7.4) | 25 | Data | Data |

| 0.1 N HCl | 25 | Data | Data |

| 0.1 N NaOH | 25 | Data | Data |

| Ethanol | 25 | Data | Data |

| DMSO | 25 | Data | Data |

Note: "Data" indicates where experimentally determined values would be placed.

Visualization: Solubility Determination Workflow

The following diagram illustrates the experimental workflow for the shake-flask solubility assay.

Stability Studies

Stability studies are crucial to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways.[3]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing.[3] The goal is typically to achieve 5-20% degradation of the active substance.[4]

Stress Conditions:

-

Acidic Hydrolysis:

-

Dissolve 4-Aminomethylphenylacetic acid in 0.1 N HCl.

-

Store at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it, and dilute for analysis.

-

-

Basic Hydrolysis:

-

Dissolve 4-Aminomethylphenylacetic acid in 0.1 N NaOH.

-

Follow the same temperature and time course as for acidic hydrolysis.

-

Neutralize and dilute samples before analysis.

-

-

Oxidative Degradation:

-

Dissolve 4-Aminomethylphenylacetic acid in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store at room temperature for a defined period.

-

Withdraw samples, quench any remaining oxidizing agent if necessary, and dilute for analysis.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80 °C) for a specified duration.

-

At each time point, a sample is taken, dissolved in a suitable solvent, and analyzed.

-

-

Photostability:

-

Expose the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5]

-

The total illumination should be not less than 1.2 million lux hours, and the near UV energy not less than 200 watt hours/square meter.[6]

-

A control sample should be stored under the same conditions but protected from light.

-

Analyze both the exposed and control samples.

-

Analytical Method: A stability-indicating HPLC method is required. This method must be able to separate the intact 4-Aminomethylphenylacetic acid from all potential degradation products.[7]

Data Presentation: Forced Degradation of 4-Aminomethylphenylacetic Acid

The results of the forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities.

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Duration | Temperature | % Assay of 4-Aminomethylphenylacetic acid | % Total Impurities | Remarks |

| 0.1 N HCl | 72 hours | 60 °C | Data | Data | e.g., Major degradant at RRT 0.85 |

| 0.1 N NaOH | 72 hours | 60 °C | Data | Data | e.g., Significant degradation |

| 3% H₂O₂ | 24 hours | RT | Data | Data | e.g., No significant degradation |

| Dry Heat | 7 days | 80 °C | Data | Data | e.g., Stable |

| Photostability | ICH Q1B | RT | Data | Data | e.g., Photolabile |

Note: RT = Room Temperature; RRT = Relative Retention Time. "Data" indicates where experimentally determined values would be placed.

Visualization: Forced Degradation Study Workflow

This diagram outlines the logical flow of a forced degradation study.

Conclusion

The experimental protocols and data management strategies outlined in this guide provide a robust framework for the characterization of 4-Aminomethylphenylacetic acid. Thorough solubility and stability testing are indispensable for mitigating risks in drug development and ensuring the quality and efficacy of the final pharmaceutical product. The application of these standardized methods will yield reliable and reproducible data crucial for regulatory submissions and the advancement of pharmaceutical research.

References

- 1. enamine.net [enamine.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. database.ich.org [database.ich.org]

- 7. chromatographyonline.com [chromatographyonline.com]

Potential Research Areas for 4-Aminomethylphenylacetic Acid: A Technical Guide for Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminomethylphenylacetic acid is a compound with a structural resemblance to known therapeutic agents, yet its biological activity remains largely unexplored. This technical guide outlines three promising research avenues for this molecule: antifibrinolytic, anti-inflammatory, and antimicrobial activities. By leveraging established experimental protocols and drawing parallels from structurally similar compounds, this document provides a comprehensive framework for investigating the therapeutic potential of 4-Aminomethylphenylacetic acid and its derivatives. The absence of extensive research on this molecule presents a unique opportunity for novel discoveries in drug development.

Introduction

4-Aminomethylphenylacetic acid is a bifunctional molecule incorporating a phenylacetic acid moiety and an aminomethyl group. While it has been documented as a nonsteroidal anti-inflammatory drug (NSAID) and a peptidomimetic, a thorough investigation into its specific biological activities is lacking in the current scientific literature. Its structural similarity to both the antifibrinolytic drug tranexamic acid and various phenylacetic acid-based NSAIDs suggests a potential for multifaceted therapeutic applications. This guide details potential research areas, providing the necessary theoretical background and experimental protocols to stimulate and direct future research.

Potential Research Area 1: Antifibrinolytic Activity

The structural analogy between 4-Aminomethylphenylacetic acid and tranexamic acid, a well-established lysine analog used to inhibit fibrinolysis, is a strong rationale for investigating its potential as an antifibrinolytic agent. Tranexamic acid exerts its effect by binding to the lysine-binding sites of plasminogen, thereby preventing its activation to plasmin and subsequent degradation of fibrin clots.

Proposed Mechanism of Action: Inhibition of Fibrinolysis

It is hypothesized that 4-Aminomethylphenylacetic acid, like tranexamic acid, can act as a competitive inhibitor of plasminogen activation. The aminomethyl and carboxylic acid groups on the phenyl ring may mimic the lysine structure, allowing it to bind to the kringle domains of plasminogen. This interaction would prevent the binding of plasminogen to fibrin, thus inhibiting fibrinolysis and stabilizing blood clots.

Quantitative Data for Structurally Related Compounds

While no specific inhibitory concentrations for 4-Aminomethylphenylacetic acid are available, the data for known antifibrinolytic agents provide a benchmark for future studies.

| Compound | Target/Assay | IC50 / Ki | Reference |

| Tranexamic Acid | Plasmin | IC50: 86.79 ± 2.30 mM | |

| Tranexamic Acid | uPA | Ki: 2.01 ± 0.09 mM | |

| ε-Aminocaproic Acid | Fibrinolysis | IC50: 1.6 x 10⁻⁴ M | |

| Aprotinin | Plasmin (porcine) | Ki: 4.0 nM |

Experimental Protocols

This assay provides a global assessment of fibrinolytic activity.

Principle: The euglobulin fraction of plasma, containing fibrinogen, plasminogen, and plasminogen activators, is isolated and clotted. The time taken for this clot to lyse is measured. A prolongation of lysis time in the presence of 4-Aminomethylphenylacetic acid would indicate antifibrinolytic activity.

Protocol:

-

Plasma Collection: Collect venous blood into chilled tubes containing 3.2% sodium citrate. Centrifuge at 2000g for 15 minutes at 4°C to obtain platelet-poor plasma.

-

Euglobulin Fraction Preparation: Dilute 0.5 mL of plasma with 9.5 mL of ice-cold 0.017% acetic acid. Incubate on ice for 20 minutes to precipitate the euglobulin fraction.

-

Centrifuge at 2000g for 15 minutes at 4°C. Discard the supernatant.

-

Resuspend the pellet in 0.5 mL of borate buffer (pH 9.0).

-

Clot Lysis Time Measurement:

-

To a series of test tubes, add the resuspended euglobulin fraction and varying concentrations of 4-Aminomethylphenylacetic acid.

-

Initiate clotting by adding 0.1 mL of 25 mM CaCl₂.

-

Incubate at 37°C and record the time required for complete clot lysis.

-

A control with no test compound should be run in parallel.

-

This assay directly measures the enzymatic activity of plasmin and its inhibition.

Principle: Plasmin cleaves a synthetic chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. A decrease in color development in the presence of 4-Aminomethylphenylacetic acid would indicate direct plasmin inhibition.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.5.

-

Plasmin Solution: Prepare a stock solution of human plasmin in assay buffer.

-

Chromogenic Substrate (e.g., H-D-Val-Leu-Lys-pNA): Dissolve in assay buffer.

-

Test Compound: Prepare a dilution series of 4-Aminomethylphenylacetic acid in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 20 µL of the test compound dilutions or control buffer.

-

Add 10 µL of the plasmin solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate.

-

-

Measurement: Read the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (ΔA405/min). Determine the IC50 value of 4-Aminomethylphenylacetic acid by plotting the percentage of inhibition against the compound concentration.

Potential Research Area 2: Anti-inflammatory Activity

As a phenylacetic acid derivative, 4-Aminomethylphenylacetic acid belongs to a class of compounds known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Proposed Mechanism of Action: COX Inhibition

The proposed mechanism involves the inhibition of COX-1 and/or COX-2, enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Investigating the selectivity of 4-Aminomethylphenylacetic acid for COX-1 versus COX-2 is crucial, as COX-2 selectivity is often associated with a reduced risk of gastrointestinal side effects.

Quantitative Data for Phenylacetic Acid-based NSAIDs

The following table provides COX inhibition data for known phenylacetic acid derivatives, offering a comparative basis for evaluating 4-Aminomethylphenylacetic acid.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Diclofenac | 0.06 | 0.03 | 2 | |

| Mofezolac | 0.0079 | >50 | >6329 | |

| P6 | 19 | >50 | >2.6 |

Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

Principle: The peroxidase component of COX enzymes catalyzes the oxidation of a fluorogenic substrate in the presence of arachidonic acid, producing a fluorescent signal. Inhibition of this signal by 4-Aminomethylphenylacetic acid indicates COX inhibition.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

-

COX-1 and COX-2 enzymes.

-

Heme cofactor.

-

Fluorometric substrate (e.g., ADHP).

-

Arachidonic acid solution.

-

Test Compound: Dilution series of 4-Aminomethylphenylacetic acid.

-

-

Assay Procedure (96-well plate format):

-

To separate wells for COX-1 and COX-2, add assay buffer, heme, and the respective enzyme.

-

Add the test compound dilutions or control buffer.

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the arachidonic acid solution.

-

-

Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

-

Data Analysis: Calculate the rate of fluorescence increase. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

Potential Research Area 3: Antimicrobial Activity

The 4-aminophenylacetic acid scaffold has been used as a starting material for the synthesis of derivatives with antimicrobial properties. This suggests that 4-Aminomethylphenylacetic acid itself, or its derivatives, could be explored as novel antimicrobial agents.

Proposed Approach: Synthesis of Derivatives and Screening

A promising research direction is the synthesis of a library of derivatives of 4-Aminomethylphenylacetic acid, followed by screening for antimicrobial activity against a panel of clinically relevant bacteria and fungi. Modifications could be made to the amino and carboxylic acid functional groups to explore structure-activity relationships.

Quantitative Data for Related Antimicrobial Compounds

| Compound Class | Organism | MIC Range (µg/mL) |

| Thiazole-phenylacetic acid derivatives | S. aureus | 15.6 - 125 |

| Thiazole-phenylacetic acid derivatives | E. coli | 31.2 - 250 |

| Phenylsulfonyl-carboximidamides | M. tuberculosis | 25 - 100 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol:

-

Compound Preparation: Prepare a stock solution of 4-Aminomethylphenylacetic acid or its derivatives in a suitable solvent (e.g., DMSO) and create a two-fold serial dilution series in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.

-

Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader.

Conclusion and Future Directions

4-Aminomethylphenylacetic acid represents a promising, yet understudied, chemical scaffold. The research areas outlined in this guide—antifibrinolytic, anti-inflammatory, and antimicrobial activities—are based on sound scientific rationale derived from its structural characteristics. The provided experimental protocols offer a clear path for the systematic evaluation of its biological properties. Future research should focus on obtaining quantitative data for the parent compound and exploring the synthesis and screening of novel derivatives to identify lead candidates for further preclinical development. The multifaceted potential of 4-Aminomethylphenylacetic acid warrants a dedicated research effort that could lead to the development of new therapeutic agents.

Methodological & Application

Synthesis of 4-Aminomethylphenylacetic Acid: A Detailed Protocol for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-aminomethylphenylacetic acid, a valuable building block in medicinal chemistry and materials science. The described methodology follows a reliable three-step synthetic route, commencing with the nitration of benzyl cyanide, followed by hydrolysis to the corresponding phenylacetic acid derivative, and culminating in the reduction of the nitro group to the desired primary amine.

Overview of the Synthetic Pathway

The synthesis of 4-aminomethylphenylacetic acid is achieved through a sequential three-step process:

-

Nitration of Benzyl Cyanide: Benzyl cyanide is nitrated to yield 4-nitrophenylacetonitrile.

-

Hydrolysis of 4-Nitrophenylacetonitrile: The nitrile group is hydrolyzed under acidic conditions to form 4-nitrophenylacetic acid.

-

Reduction of 4-Nitrophenylacetic Acid: The nitro group of 4-nitrophenylacetic acid is selectively reduced to an amine to afford the final product, 4-aminomethylphenylacetic acid.

Experimental Protocols

Step 1: Synthesis of 4-Nitrophenylacetonitrile

This procedure outlines the nitration of benzyl cyanide to produce 4-nitrophenylacetonitrile.

Materials:

-

Benzyl cyanide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Cool the nitrating mixture to below 10°C.

-

Slowly add benzyl cyanide dropwise to the stirred nitrating mixture, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring for 1-2 hours, allowing the reaction to proceed to completion.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

The resulting yellow precipitate of 4-nitrophenylacetonitrile is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

The crude product can be recrystallized from ethanol to yield pure 4-nitrophenylacetonitrile.

Step 2: Synthesis of 4-Nitrophenylacetic Acid

This protocol details the hydrolysis of 4-nitrophenylacetonitrile to 4-nitrophenylacetic acid.[1][2][3]

Materials:

-

4-Nitrophenylacetonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

Procedure:

-

To a round-bottomed flask, add 4-nitrophenylacetonitrile (1 equivalent).

-

Prepare a solution of dilute sulfuric acid by adding concentrated sulfuric acid (e.g., 300 cc) to water (e.g., 280 cc).[2]

-

Add the dilute sulfuric acid to the 4-nitrophenylacetonitrile in the flask.[2]

-

Heat the mixture under reflux for approximately 15-30 minutes.[2][3]

-

After reflux, cool the reaction mixture and pour it into an equal volume of cold water.[3]

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration and wash with ice-cold water.

-

Recrystallize the crude 4-nitrophenylacetic acid from boiling water to obtain pale yellow needles.[2]

Step 3: Synthesis of 4-Aminomethylphenylacetic Acid

This final step involves the reduction of the nitro group of 4-nitrophenylacetic acid.

Materials:

-

4-Nitrophenylacetic Acid

-

Iron powder

-

Ethanol

-

Water

-

Glacial Acetic Acid or Ammonium Chloride

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

Procedure:

-

In a round-bottom flask, dissolve 4-nitrophenylacetic acid (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 EtOH/H₂O).[4]

-

Add iron powder (an excess, e.g., 10 equivalents) and a catalytic amount of glacial acetic acid or ammonium chloride.[4][5]

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron and iron oxides.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and basify to a pH of approximately 8-9 with a solution of sodium carbonate or sodium hydroxide to precipitate the product.[5]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid 4-aminomethylphenylacetic acid by vacuum filtration.

-

Wash the product with cold water and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| 4-Nitrophenylacetonitrile | C₈H₆N₂O₂ | 162.15 | 114-117 | 65-75 |

| 4-Nitrophenylacetic Acid | C₈H₇NO₄ | 181.15 | 151-152[2][3] | 85-95[1][2] |

| 4-Aminomethylphenylacetic Acid | C₉H₁₁NO₂ | 165.19[6] | 195-201 | 75-90 |

Visualized Experimental Workflow

References

Application Notes and Protocols: Incorporation of 4-Aminomethylphenylacetic Acid in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aminomethylphenylacetic acid (AMPAA) is a non-canonical amino acid analogue that serves as a versatile building block in peptide chemistry. Its unique structure, featuring a rigid phenyl ring separating a carboxyl group and an aminomethyl group, allows it to be used as a structural modifier, a stable linker, or a spacer in peptide chains. The incorporation of AMPAA can impart conformational constraints, enhance proteolytic stability, and provide a strategic point for conjugation in the development of peptide-based therapeutics, diagnostic agents, and biomaterials.[1][2]

This document provides detailed application notes and protocols for the incorporation of 4-Aminomethylphenylacetic acid into peptides using both solid-phase and solution-phase synthesis techniques.

Properties of 4-Aminomethylphenylacetic Acid

Properly protected AMPAA is required for peptide synthesis to ensure selective amide bond formation. The most common derivatives for solid-phase peptide synthesis (SPPS) are Fmoc-4-Aminomethylphenylacetic acid and Boc-4-Aminomethylphenylacetic acid, where the aminomethyl group is protected.[1][2][3]

| Property | Value |

| IUPAC Name | 2-(4-(aminomethyl)phenyl)acetic acid |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | White powder (for protected derivatives)[] |

| Fmoc Derivative CAS | 176504-01-1 |

| Boc Derivative CAS | 71420-92-3[2] |

| Purity (Typical) | ≥98% (HPLC for Fmoc-protected version)[2][] |

| Storage | 2-8 °C, sealed in dry conditions[] |

Applications in Peptide Synthesis

The incorporation of AMPAA into a peptide sequence is a powerful strategy for creating molecules with novel properties.

-

Structural Scaffolding: The rigid phenyl ring introduces a defined conformational constraint into the peptide backbone, which can be exploited to mimic or disrupt specific secondary structures, potentially enhancing binding affinity to biological targets.

-

Linker for Drug Conjugates: AMPAA is an ideal linker for creating complex biomolecules like Antibody-Drug Conjugates (ADCs) or peptide-drug conjugates. Its defined length and chemical stability provide a robust connection between a cytotoxic payload and the targeting peptide or antibody.[1]

-

Enhanced Stability: As a non-natural amino acid, AMPAA is resistant to degradation by common proteases, which can significantly increase the in-vivo half-life of a peptide therapeutic.[5]

-

Bioconjugation Handle: The aminomethyl group, once deprotected, can serve as a versatile handle for subsequent chemical modifications, such as PEGylation or the attachment of fluorescent labels.[2]

Experimental Protocols

Successful incorporation of AMPAA requires careful consideration of the synthetic strategy. The following protocols outline standard procedures for both Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and a general approach for solution-phase synthesis.